![molecular formula C15H18N4O4S B2745176 1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid CAS No. 1574615-02-3](/img/structure/B2745176.png)
1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MPS and is a member of the pyrazole family of compounds. MPS has been found to have a range of interesting properties, including anti-inflammatory and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
MPS has been found to have a range of interesting properties that make it a promising candidate for various medical applications. One of the most significant applications of MPS is in the treatment of inflammatory diseases. MPS has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammation in the body. This property of MPS makes it a potential candidate for the treatment of conditions such as arthritis, asthma, and inflammatory bowel disease.
Another significant application of MPS is in the treatment of cancer. MPS has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. MPS has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the development of cancer metastasis.
Wirkmechanismus
The mechanism of action of MPS is not fully understood. However, it is believed that MPS exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways in the body. MPS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. MPS has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and cancer development.
Biochemical and Physiological Effects:
MPS has been found to have a range of biochemical and physiological effects. MPS has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammation in the body. MPS has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. MPS has been found to inhibit the migration and invasion of cancer cells, which are important processes in the development of cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of MPS is its ability to inhibit the activity of specific enzymes and signaling pathways in the body. This property of MPS makes it a potential candidate for the treatment of various medical conditions. However, one of the limitations of MPS is its low solubility in water, which can make it challenging to administer in vivo. This limitation can be overcome by developing suitable formulations of MPS that improve its solubility in water.
Zukünftige Richtungen
There are several future directions for the research on MPS. One of the potential future directions is the development of MPS-based formulations for the treatment of inflammatory diseases and cancer. Another potential future direction is the identification of specific enzymes and signaling pathways that are inhibited by MPS, which can provide insights into the mechanism of action of MPS. Additionally, the development of MPS analogs with improved solubility and bioavailability can further enhance the potential applications of MPS in the field of medicine.
Conclusion:
In conclusion, MPS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPS has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various medical conditions. The synthesis of MPS involves the reaction between 4-phenylpiperazine and 1-methyl-3-(4-sulfonylphenyl)-1H-pyrazole-4-carboxylic acid in the presence of a suitable solvent. The mechanism of action of MPS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in the body. MPS has several advantages and limitations for lab experiments, and there are several future directions for the research on MPS, including the development of MPS-based formulations and the identification of specific enzymes and signaling pathways inhibited by MPS.
Synthesemethoden
The synthesis of MPS involves the reaction between 4-phenylpiperazine and 1-methyl-3-(4-sulfonylphenyl)-1H-pyrazole-4-carboxylic acid in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of MPS can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-phenylpiperazin-1-yl)sulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-11-13(15(20)21)14(16-17)24(22,23)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPUFPRNKRKZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

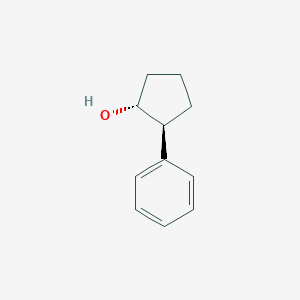
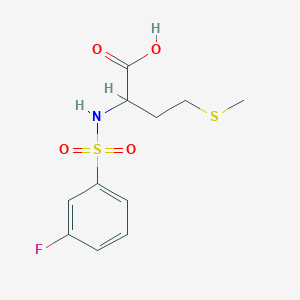

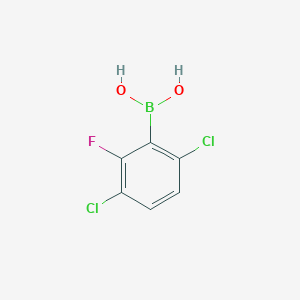

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)
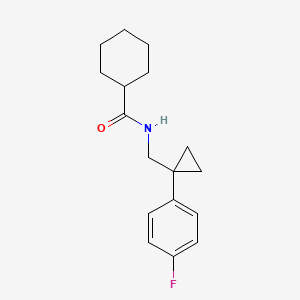
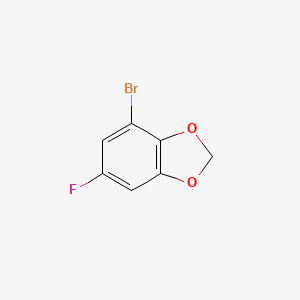
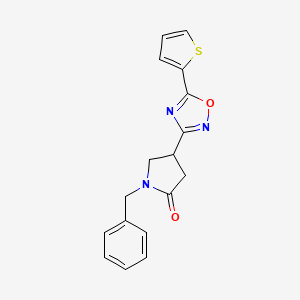
![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)
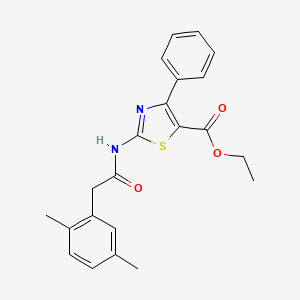
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)